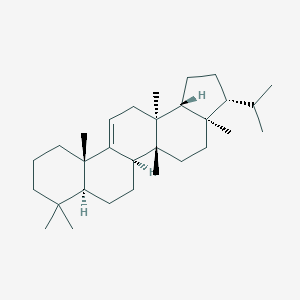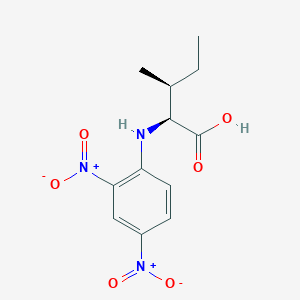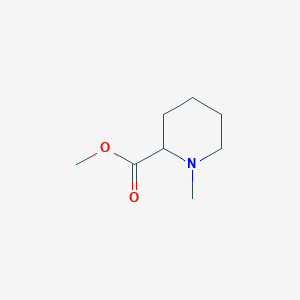
Methyl 1-methylpiperidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-methylpiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidones, such as “Methyl 1-methylpiperidine-2-carboxylate”, serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylpiperidine-2-carboxylate” consists of a piperidine ring with a methyl group attached to one of the carbon atoms and a carboxylate group attached to another carbon atom . The InChI key for this compound is YZEGGKQFWJCIQG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 1-methylpiperidine-2-carboxylate” has a molecular weight of 157.21 g/mol . Other computed properties include a XLogP3-AA of 1.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 157.110278721 g/mol, a monoisotopic mass of 157.110278721 g/mol, a topological polar surface area of 29.5 Ų, a heavy atom count of 11, and a complexity of 147 .Applications De Recherche Scientifique
Carbamate Formation and Conformational Analysis :
- The formation of carbamates, specifically the carbamate of 2-methylpiperidine, has been studied using NMR spectroscopy. This research revealed that 2-methylpiperidine-N-carboxylate is a stable species in aqueous solutions, challenging prior assumptions about its stability. The study also provided insights into the predominant conformation of this carbamate, which is crucial for understanding its chemical behavior and potential applications (Mcgregor et al., 2018).
Role in Hydrodenitrogenation :
- Research on the hydrodenitrogenation of 2-methylpyridine and its intermediates, including 2-methylpiperidine, has been conducted. This process is important in the refining of crude oil. The study explored how the presence of methyl groups influences the reaction pathways and product distribution, providing valuable information for industrial applications (Egorova et al., 2002).
Crystal and Molecular Structure Analysis :
- Detailed crystallographic studies have been performed on compounds related to N-methylpiperidine betaine. Such studies are fundamental for understanding the molecular geometry and potential reactivity of related compounds, including methyl 1-methylpiperidine-2-carboxylate (Dega-Szafran et al., 2004).
Synthesis and Biological Evaluation :
- Various studies have focused on the synthesis of derivatives of 1-methylpiperidine and their biological evaluation. For example, research on the synthesis and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides reveals the potential of these compounds in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2017).
Quenching of Singlet Oxygen :
- Studies on the quenching of singlet oxygen by tertiary aliphatic amines, including α-methyl-substituted N-methylpiperidines, provide insights into the structural effects on rates and products of these reactions. Such findings have implications in materials science and organic chemistry (Baciocchi et al., 2006).
Repellent Efficacy Studies :
- Research into the synthesis and repellent efficacy of chiral piperidine analogs against mosquitoes demonstrates the potential application of methyl 1-methylpiperidine-2-carboxylate derivatives in public health, particularly in vector control (Klun et al., 2003).
Electrocatalytic Carboxylation :
- The electrochemical carboxylation of related compounds has been studied for the synthesis of valuable chemicals. This research can inform the development of green chemistry processes involving methyl 1-methylpiperidine-2-carboxylate (Feng et al., 2010).
Synthesis and Antibacterial Activity :
- The synthesis and characterization of methyl-2-aminopyridine-4-carboxylate derivatives, including their antimicrobial activity, have been explored. Such studies are crucial for the development of new antibiotics and other pharmaceuticals (Nagashree et al., 2013).
Propriétés
IUPAC Name |
methyl 1-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEGGKQFWJCIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513954 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1690-74-0 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

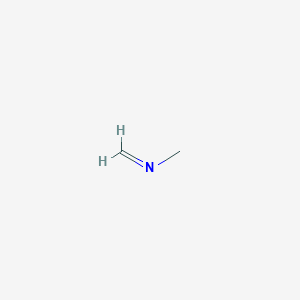
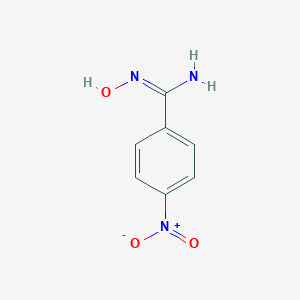

![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)



